molecular formula C24H23N3O4 B304103 4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No. B304103
M. Wt: 417.5 g/mol
InChI Key: YMUJDIUDOXNYRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide, also known as BMN-673, is a promising poly(ADP-ribose) polymerase (PARP) inhibitor. PARP inhibitors are a class of drugs that have demonstrated efficacy in cancer treatment by targeting the DNA repair pathway.

Mechanism of Action

4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a potent and selective PARP inhibitor. PARP inhibitors work by trapping PARP enzymes on DNA, which leads to the formation of toxic DNA lesions that cannot be repaired by the cell. In cancer cells with defects in the homologous recombination DNA repair pathway, this leads to cell death. 4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been shown to be highly effective in preclinical models of cancer, and is currently being evaluated in clinical trials.
Biochemical and Physiological Effects:
4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been shown to be highly effective in preclinical models of cancer, with potent antitumor activity in breast, ovarian, and prostate cancer. 4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. 4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been well-tolerated in clinical trials, with manageable side effects.

Advantages and Limitations for Lab Experiments

4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a potent and selective PARP inhibitor that has demonstrated efficacy in preclinical models of cancer. 4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has a favorable pharmacokinetic profile and has been well-tolerated in clinical trials. However, like all PARP inhibitors, 4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has limitations in terms of its efficacy in certain types of cancer and the development of resistance over time.

Future Directions

For 4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide include the evaluation of its efficacy in combination with other cancer therapies, such as chemotherapy and immunotherapy. There is also interest in developing biomarkers to identify patients who are most likely to benefit from PARP inhibitor therapy. Finally, there is ongoing research into the development of next-generation PARP inhibitors that may be even more potent and selective than 4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide.

Synthesis Methods

4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can be synthesized by a multi-step process involving the reaction of 2-amino-4-methylpyridine with 2,4-dichloro-5-nitrobenzoic acid to form 2-methyl-4-(4-methylpyridin-2-ylamino)benzoic acid. The resulting compound is then reacted with 1,3-benzodioxole-5-carboxylic acid to form the intermediate 4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)benzamide. Finally, the carboxamide group is converted to a carbonyl group via oxidation to produce 4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide.

Scientific Research Applications

4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been extensively studied for its potential use in cancer treatment. PARP inhibitors work by inhibiting the PARP enzyme, which is involved in the repair of single-strand DNA breaks. Cancer cells with defects in the homologous recombination DNA repair pathway are particularly sensitive to PARP inhibitors. 4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has shown efficacy in preclinical models of breast, ovarian, and prostate cancer, and is currently being evaluated in clinical trials.

properties

Product Name

4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Molecular Formula

C24H23N3O4

Molecular Weight

417.5 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C24H23N3O4/c1-13-8-9-25-20(10-13)27-24(29)21-14(2)26-16-4-3-5-17(28)23(16)22(21)15-6-7-18-19(11-15)31-12-30-18/h6-11,22,26H,3-5,12H2,1-2H3,(H,25,27,29)

InChI Key

YMUJDIUDOXNYRO-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CC5=C(C=C4)OCO5)C(=O)CCC3)C

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CC5=C(C=C4)OCO5)C(=O)CCC3)C

Origin of Product

United States

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